molecular formula C19H14BrN3O5S B4984160 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Cat. No.: B4984160
M. Wt: 476.3 g/mol
InChI Key: BHUUTKNNDIPHKD-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-bromophenylamino sulfonyl group and a 2-nitrophenyl group, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5S/c20-14-8-10-15(11-9-14)22-29(27,28)16-5-3-4-13(12-16)19(24)21-17-6-1-2-7-18(17)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUUTKNNDIPHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Sulfonyl Chloride: The initial step involves the reaction of 4-bromoaniline with chlorosulfonic acid to form 4-bromophenylsulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with 2-nitroaniline in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amino and sulfonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amine group.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide exerts its effects involves the inhibition of protein aggregation. The compound targets the polyglutamine (polyQ) sequence in proteins, preventing their aggregation and subsequent neurotoxicity. This action is particularly relevant in the context of Huntington’s Disease, where polyQ aggregation is a key pathological feature .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sulfonyl}benzamide: Shares a similar core structure but lacks the nitro group.

    N-(4-Nitrophenyl)-3-{[(4-bromophenyl)amino]sulfonyl}benzamide: Similar structure with different substitution patterns.

Uniqueness

3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is unique due to its combination of a bromophenylamino sulfonyl group and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for research in medicinal chemistry and materials science.

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